



# Application of CRISPR/Cas9 to Study Gene Function in Intervertebral Disc Degeneration

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Intervertebral disc (IVD) degeneration is a primary contributor to low back pain, a condition affecting a vast portion of the global population. The complex molecular mechanisms underlying IVD degeneration are not fully understood, hindering the development of effective disease-modifying therapies. The advent of CRISPR/Cas9 genome editing technology has opened new avenues for investigating the function of specific genes in IVD health and disease. This powerful tool allows for precise gene knockout, transcriptional repression (CRISPRi), and activation (CRISPRa), enabling researchers to elucidate gene function, model disease progression, and identify novel therapeutic targets.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology to study gene function in the context of IVD biology and degeneration.

# Key Gene Targets in IVD Research using CRISPR/Cas9

Several signaling pathways and cellular processes have been implicated in IVD degeneration. CRISPR/Cas9 has been instrumental in validating the roles of key genes within these



pathways.

- Wnt/β-catenin Pathway: Upregulation of β-catenin (encoded by the CTNNB1 gene) is associated with IVD pathology.[2][3] CRISPR/Cas9-mediated knockout of Ctnnb1 in animal models has been shown to ameliorate disc degeneration, preserving the nucleus pulposus and reducing the expression of matrix-degrading enzymes.[2][4][5]
- Chondrogenesis and Extracellular Matrix (ECM) Synthesis: The transcription factors SOX9 and TGFβ1 are crucial for chondrogenesis and the production of essential ECM components like aggrecan and collagen type II.[6] CRISPRa has been used to co-express SOX9 and TGFβ1 in mesenchymal stromal cells, enhancing their regenerative potential for degenerated IVDs.[6]
- Oxidative Stress and Apoptosis: Oxidative stress-induced apoptosis of nucleus pulposus
   (NP) cells is a hallmark of IVD degeneration. The E3 ubiquitin ligase Parkin (PRKN) and the
   Vitamin D Receptor (VDR) are involved in mitophagy and cellular protection against oxidative
   stress.[1][3] CRISPRi-mediated knockdown of Prkn increases apoptosis, while CRISPRa mediated upregulation of VDR has a protective effect.[1][3]

# Data Summary of CRISPR/Cas9 Applications in IVD Research

The following tables summarize quantitative data from key studies utilizing CRISPR/Cas9 to investigate IVD gene function.

Table 1: In Vivo CRISPR/Cas9-mediated Knockout of  $\beta$ -catenin in a Mouse Model of IVD Degeneration



| Outcome<br>Measure                            | Control (Injury<br>+ Scramble<br>gRNA) | Treatment<br>(Injury +<br>Ctnnb1 gRNA) | Fold<br>Change/Perce<br>ntage Change | Reference              |
|-----------------------------------------------|----------------------------------------|----------------------------------------|--------------------------------------|------------------------|
| Histological<br>Score (0-12<br>scale)         | 8.5 ± 1.2                              | 4.2 ± 0.8                              | ~50% reduction                       | Fan et al.,<br>2022[2] |
| Nucleus<br>Pulposus Area<br>(% of total disc) | 25% ± 5%                               | 45% ± 7%                               | ~80% increase                        | Fan et al.,<br>2022[2] |
| Collagen II<br>Positive Area (%)              | 30% ± 6%                               | 65% ± 9%                               | ~117% increase                       | Fan et al.,<br>2022[2] |
| MMP13 Positive<br>Cells (%)                   | 70% ± 10%                              | 20% ± 5%                               | ~71% reduction                       | Fan et al.,<br>2022[2] |
| ADAMTS5 Positive Cells (%)                    | 65% ± 8%                               | 15% ± 4%                               | ~77% reduction                       | Fan et al.,<br>2022[2] |

Table 2: In Vitro CRISPRi-mediated Knockdown of Parkin in Rat Nucleus Pulposus Cells

| Outcome<br>Measure                                         | Control (H <sub>2</sub> O <sub>2</sub><br>+ Scramble<br>gRNA) | Treatment<br>(H <sub>2</sub> O <sub>2</sub> + Prkn<br>gRNA) | Fold<br>Change/Perce<br>ntage Change | Reference              |
|------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------|--------------------------------------|------------------------|
| Apoptotic Cells<br>(TUNEL+) (%)                            | 25% ± 4%                                                      | 55% ± 6%                                                    | ~120% increase                       | Lan et al.,<br>2021[7] |
| Cleaved Caspase-3 (Western Blot, relative units)           | 1.5 ± 0.3                                                     | 3.5 ± 0.5                                                   | ~133% increase                       | Lan et al.,<br>2021[7] |
| LC3-II/LC3-I<br>Ratio (Western<br>Blot, relative<br>units) | 2.8 ± 0.4                                                     | 1.2 ± 0.2                                                   | ~57% reduction                       | Lan et al.,<br>2021[7] |



Table 3: In Vivo CRISPRa-mediated Upregulation of SOX9 and TGF $\beta$ 1 in a Rat Model of IVD Degeneration

| Outcome<br>Measure                                              | Control (Injury<br>+ Empty<br>Vector) | Treatment<br>(Injury +<br>SOX9/TGFβ1<br>CRISPRa) | Fold<br>Change/Perce<br>ntage Change | Reference          |
|-----------------------------------------------------------------|---------------------------------------|--------------------------------------------------|--------------------------------------|--------------------|
| Disc Height<br>Index (%)                                        | 65% ± 8%                              | 85% ± 7%                                         | ~31% increase                        | Yu et al., 2024[6] |
| T2-weighted MRI<br>Signal Intensity<br>(relative units)         | 120 ± 15                              | 200 ± 25                                         | ~67% increase                        | Yu et al., 2024[6] |
| Histological<br>Score (0-18<br>scale)                           | 12.5 ± 1.5                            | 5.5 ± 1.0                                        | ~56% reduction                       | Yu et al., 2024[6] |
| Aggrecan Expression (Immunohistoche mistry, % positive area)    | 15% ± 4%                              | 55% ± 8%                                         | ~267% increase                       | Yu et al., 2024[6] |
| Collagen II Expression (Immunohistoche mistry, % positive area) | 20% ± 5%                              | 60% ± 9%                                         | ~200% increase                       | Yu et al., 2024[6] |

# Experimental Workflows and Signaling Pathways CRISPR/Cas9 Gene Knockout Workflow





Click to download full resolution via product page

Workflow for in vivo CRISPR/Cas9-mediated gene knockout in a mouse model of IVD degeneration.



### Wnt/β-catenin Signaling Pathway in IVD Degeneration



Click to download full resolution via product page

CRISPR/Cas9 knockout of  $\beta$ -catenin inhibits the Wnt signaling pathway, reducing catabolic gene expression.

### **Detailed Experimental Protocols**



## Protocol 1: In Vivo Gene Knockout of Ctnnb1 in Mouse IVD using AAV-CRISPR/Cas9

This protocol is adapted from Fan et al., 2022.[2]

- 1. sgRNA Design and Vector Construction
- 1.1. Design two sgRNA sequences targeting the mouse Ctnnb1 gene using an online tool (e.g., CHOPCHOP, Synthego).
- Target 1: AGGGTTGCCCTTGCCACTCA
- Target 2: AGCTACTTGCTCTTGCGTGA 1.2. Synthesize and anneal complementary oligonucleotides for each sgRNA. 1.3. Clone the annealed oligos into an AAV vector coexpressing Staphylococcus aureus Cas9 (SaCas9) and the sgRNA under the control of a U6 promoter. An AAV vector with a reporter gene (e.g., GFP) can be used for tracking transduction efficiency.
- 2. AAV Production and Purification
- 2.1. Co-transfect HEK293T cells with the AAV-sgRNA-SaCas9 plasmid, an AAV helper plasmid (e.g., pAdDeltaF6), and a capsid plasmid (e.g., AAV5 serotype). 2.2. Harvest the cells and supernatant 72 hours post-transfection. 2.3. Purify the AAV particles using an iodixanol gradient ultracentrifugation method. 2.4. Determine the viral titer (viral genomes/mL) by qPCR.
- 3. Animal Model and Surgical Procedure
- 3.1. Use 10-12 week old C57BL/6 mice. 3.2. Induce IVD degeneration by puncturing the annulus fibrosus of caudal discs (e.g., Co6-7, Co7-8) with a 31G needle. 3.3. Immediately after injury, perform an intradiscal injection of 0.5  $\mu$ L of the AAV-CRISPR/Cas9 solution (titer of 1 x 10<sup>12</sup> vg/mL) into the nucleus pulposus of the injured discs.
- 4. Post-operative Analysis
- 4.1. MRI Analysis: At 4 and 8 weeks post-injection, perform T2-weighted MRI of the caudal spine to assess disc hydration and measure the Disc Height Index (DHI). 4.2. Histological Analysis: At 8 weeks, harvest the caudal spines, fix in 4% paraformaldehyde, and embed in paraffin. Section the discs and stain with Hematoxylin and Eosin (H&E) and Safranin-O/Fast



Green. Score the degree of degeneration using a standardized grading system. 4.3. Immunohistochemistry: Perform immunohistochemical staining on disc sections for  $\beta$ -catenin, Collagen Type II, MMP13, and ADAMTS5 to assess protein expression levels.

### Protocol 2: In Vitro CRISPRi-mediated Knockdown of Prkn in Rat Nucleus Pulposus Cells

This protocol is based on the methodology described by Lan et al., 2021.[7]

- 1. Cell Isolation and Culture
- 1.1. Isolate nucleus pulposus (NP) cells from the IVDs of Sprague-Dawley rats. 1.2. Culture the NP cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Use cells at passage 2-3 for experiments.
- 2. sgRNA Design and Lentiviral Vector Construction
- 2.1. Design sgRNAs targeting the promoter region of the rat Prkn gene. 2.2. Clone the sgRNA into a lentiviral vector co-expressing a nuclease-dead Cas9 (dCas9) fused to a Krüppel-associated box (KRAB) repressor domain (dCas9-KRAB).
- 3. Lentivirus Production and Transduction
- 3.1. Produce lentiviral particles by co-transfecting HEK293T cells with the lentiviral vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). 3.2. Harvest the viral supernatant at 48 and 72 hours post-transfection and concentrate the virus. 3.3. Transduce rat NP cells with the lentivirus at a multiplicity of infection (MOI) of 20. 3.4. Select for transduced cells using puromycin (2  $\mu$ g/mL).
- 4. Experimental Procedure and Analysis
- 4.1. Induce oxidative stress by treating the transduced NP cells with 200 μM H<sub>2</sub>O<sub>2</sub> for 24 hours.
- 4.2. Apoptosis Assay: Assess the percentage of apoptotic cells using a TUNEL assay and flow cytometry. 4.3. Western Blot Analysis: Perform Western blotting to analyze the protein levels of Parkin, cleaved Caspase-3, and the LC3-II/LC3-I ratio to assess mitophagy.



# Protocol 3: CRISPRa-mediated Upregulation of SOX9 and TGFβ1 in Mesenchymal Stromal Cells

This protocol is a generalized approach based on the study by Yu et al., 2024.[6]

- 1. Cell Culture
- 1.1. Culture human tonsil-derived mesenchymal stromal cells (ToMSCs) in  $\alpha$ -MEM supplemented with 10% FBS.
- 2. sgRNA Design and Vector Construction
- 2.1. Design sgRNAs targeting the promoter regions of human SOX9 and TGFB1 genes for transcriptional activation. 2.2. Clone the sgRNAs into a vector system for CRISPRa, such as a dCas9 fused to a transcriptional activator like VP64 or VPR, under the control of a tetracycline-off (Tet-off) regulatory system.
- 3. Cell Transfection and Selection
- 3.1. Transfect ToMSCs with the CRISPRa plasmids using electroporation or a lipid-based transfection reagent. 3.2. Select for successfully transfected cells using an appropriate antibiotic.
- 4. Chondrogenic Differentiation and Analysis
- 4.1. Culture the engineered ToMSCs in a chondrogenic differentiation medium. 4.2. qRT-PCR: After 7 and 14 days of differentiation, extract RNA and perform qRT-PCR to quantify the expression of SOX9, TGFB1, ACAN (Aggrecan), and COL2A1 (Collagen Type II). 4.3. Western Blot: Analyze the protein levels of SOX9, TGFβ1, Aggrecan, and Collagen Type II. 4.4. Immunocytochemistry: Stain the cell cultures for Aggrecan and Collagen Type II to visualize ECM production.

### Conclusion

CRISPR/Cas9 technology provides a versatile and powerful platform for dissecting the genetic underpinnings of IVD degeneration. By enabling precise gene editing, repression, and activation, researchers can validate gene function, create robust disease models, and screen



for novel therapeutic targets. The protocols and data presented in these application notes serve as a guide for scientists and drug development professionals to harness the potential of CRISPR/Cas9 in the quest for effective treatments for IVD-related disorders. Careful experimental design, including the selection of appropriate sgRNAs and delivery methods, is crucial for obtaining reliable and reproducible results. As the field continues to evolve, the application of more advanced CRISPR-based tools, such as base and prime editing, will further refine our ability to study and potentially correct the genetic factors contributing to IVD degeneration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sg.idtdna.com [sg.idtdna.com]
- 2. addgene.org [addgene.org]
- 3. genscript.com [genscript.com]
- 4. synthego.com [synthego.com]
- 5. TGFB1 sgRNA CRISPR/Cas9 All-in-One Non-viral Vector set (Mouse) | Applied Biological Materials Inc. [abmgood.com]
- 6. In vivo Mouse Intervertebral Disc Degeneration Models and Their Utility as Translational Models of Clinical Discogenic Back Pain: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2023 January issue Journal of Orthopaedic Translation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of CRISPR/Cas9 to Study Gene Function in Intervertebral Disc Degeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199664#application-of-crispr-cas9-to-study-ivd-gene-function]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com